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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzonitrile

Cat. No.: B1297902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a

benzene ring, represent a versatile and highly privileged scaffold in medicinal chemistry. Their

unique electronic properties, metabolic stability, and capacity for diverse molecular interactions

have positioned them as key components in the development of novel therapeutic agents

across a wide spectrum of diseases. This technical guide provides an in-depth exploration of

the multifaceted biological activities of substituted benzonitriles, focusing on their anticancer,

antimicrobial, antiviral, and enzyme inhibitory properties. The guide summarizes quantitative

data, details experimental methodologies, and visualizes key cellular pathways to serve as a

comprehensive resource for professionals in drug discovery and development.

Anticancer Activity
Substituted benzonitriles have emerged as a significant class of anticancer agents, primarily by

targeting fundamental cellular processes such as cell division and key signaling pathways

implicated in cancer progression.[1][2]

Tubulin Polymerization Inhibition
A prominent mechanism by which benzonitrile derivatives exert their anticancer effects is

through the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and

β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of

microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly proliferating
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cancer cells. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, have

been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M

phase.[1]

PD-1/PD-L1 Interaction Inhibition
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune

checkpoint proteins that cancer cells exploit to evade the immune system.[1] Biphenyl-1,2,3-

triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the PD-

1/PD-L1 interaction, offering a promising alternative to monoclonal antibody-based

immunotherapies.[1][3]

Kinase Inhibition
Many cellular signaling pathways that are dysregulated in cancer are driven by kinases.

Benzonitrile derivatives have been developed as inhibitors of various kinases, including

Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key

intermediate in the synthesis of tankyrase inhibitors, which play a crucial role in halting

tumorigenesis.[1]

Quantitative Data: Anticancer Activity

Compound Class Derivative Example Cancer Cell Line IC50

2-Phenylacrylonitriles Compound 1g2a HCT116 (Colon) 5.9 nM

BEL-7402 (Liver) 7.8 nM

Biphenyl-1,2,3-triazol-

benzonitriles
Compound 7 -

8.52 μM (for PD-1/PD-

L1 interaction)[3]

Compound 6 -
12.28 μM (for PD-

1/PD-L1 interaction)[3]

Compound 8a -
14.08 μM (for PD-

1/PD-L1 interaction)[3]

Benzopyrones
Schiff's like

compounds 4a, b, c

Leukemia, Non-Small

Cell Lung, CNS,

Breast Cancer

Good growth inhibition

%
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Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis
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Caption: Inhibition of tubulin polymerization by substituted benzonitriles, leading to cell cycle

arrest and apoptosis.

Signaling Pathway: PD-1/PD-L1 Interaction Inhibition
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Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by substituted benzonitriles.

Antimicrobial Activity
Several classes of substituted benzonitriles have demonstrated promising activity against a

range of bacterial and fungal pathogens.[1][2] A proposed mechanism for some pyrimidine

acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are

crucial for the synthesis of the bacterial cell wall. By covalently binding to PBPs, these

compounds disrupt cell wall integrity, leading to bacterial lysis and death.[2]

Quantitative Data: Antimicrobial Activity
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Compound Target Organism MIC (μg/mL)

(E)-2-(cyano((4-

nitrophenyl)diazenyl)methyl)be

nzonitrile (2e)

Gram-positive bacteria Significant activity

Gram-negative bacteria Significant activity

Botrytis fabae 6.25[4]

Benzonaptho and tolyl

substituted compounds (1e,

1g, 1h)

Various bacteria 10-20[5]

N-Heptyl-N-(4-methylpyridin-2-

yl)benzenesulfonamide (5c)

Gram-negative and gram-

positive bacteria
Most active in series[6]

Antiviral Activity
The antiviral potential of substituted benzonitriles has been notably explored, with significant

activity reported against viruses such as Hepatitis C Virus (HCV) and enteroviruses.[1][7]

HCV Entry Inhibition
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally

available inhibitors of HCV.[1] These compounds act by blocking the early stages of the viral

life cycle, specifically the entry of the virus into host cells.[1] The lead compound, L0909,

demonstrated high efficacy with an EC50 of 0.022 μM.[1]

Inhibition of Enterovirus Replication
Analogues of 5-nitro-2-phenoxybenzonitriles have been shown to inhibit the replication of

enteroviruses, such as coxsackievirus B3 (CVB3), at low-micromolar concentrations.[7] The

mechanism of some benzonitrile derivatives against picornaviruses involves interfering with the

early stages of the viral replication cycle, potentially by acting as capsid binders.[2]

Quantitative Data: Antiviral Activity
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Compound Class Derivative Example Virus EC50

2-((4-Arylpiperazin-1-

yl)methyl)benzonitriles
L0909 HCV 0.022 μM[1]

Benzotriazole

Derivatives
Compound 18e Coxsackievirus B5 12.4 µM[8]

Compound 43a Coxsackievirus B5 9 µM[8]

7H-Pyrrolo[2,3-

d]pyrimidines
Compound 30 Zika Virus 12.4 µM (EC90)[9]

Signaling Pathway: HCV Entry and Inhibition
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Click to download full resolution via product page

Caption: Inhibition of HCV entry by substituted benzonitriles.

Enzyme Inhibitory Activity
Substituted benzonitriles have been shown to inhibit the activity of various enzymes,

demonstrating their potential in treating a range of diseases.

Xanthine Oxidase Inhibition
A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified

as xanthine oxidase inhibitors with micromolar potencies. Xanthine oxidase is a key enzyme in

purine metabolism, and its inhibition is a therapeutic target for gout.

α-Amylase Inhibition
Substituted benzimidazole analogues have demonstrated significant α-amylase inhibitory

activity. α-Amylase is an enzyme involved in carbohydrate digestion, and its inhibition is a

strategy for managing type 2 diabetes.

Quantitative Data: Enzyme Inhibitory Activity

Compound Class Derivative Example Target Enzyme IC50

5-(4-(pyridin-4-yl)-1H-

1,2,3-triazol-1-

yl)benzonitriles

Compound 1j Xanthine Oxidase 8.1 μM

Compound 1k Xanthine Oxidase 6.7 μM

2,2′-bithiophene-

derived

benzimidazoles

Compound b4
Human Dipeptidyl

Peptidase III
4.98 ± 0.04 μM[10]

Compound a4
Human Dipeptidyl

Peptidase III
8.34 ± 0.22 μM[10]

Substituted

Benzimidazoles
Various α-Amylase

1.86 ± 0.08 to 3.16 ±

0.31 μM[11]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

intended as a general guide and may require optimization for specific compounds and

laboratory conditions.

In Vitro Tubulin Polymerization Inhibition Assay
(Fluorescence-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the

increase in fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

Materials:

Purified tubulin (>99%)

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

Glycerol

Fluorescent reporter dye (e.g., DAPI)

Test benzonitrile compounds and control inhibitors (e.g., Nocodazole)

Black, opaque 96-well plates

Temperature-controlled microplate reader

Procedure:

Preparation of Reagents:

Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL) in

General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent

reporter dye.
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Prepare serial dilutions of the test benzonitrile compounds and controls in General Tubulin

Buffer.

Assay Setup:

Add 50 µL of the 2x tubulin polymerization mix to the wells of a pre-warmed 37°C 96-well

plate.

Add 50 µL of the test compound dilutions or controls to the respective wells.

Data Acquisition:

Immediately place the plate in the microplate reader pre-warmed to 37°C.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

Data Analysis:

Plot the fluorescence intensity versus time to generate polymerization curves.

Determine the maximum polymerization rate (Vmax) and the plateau fluorescence (extent

of polymerization).

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the compound concentration.

Experimental Workflow: Tubulin Polymerization Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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